Petroselinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

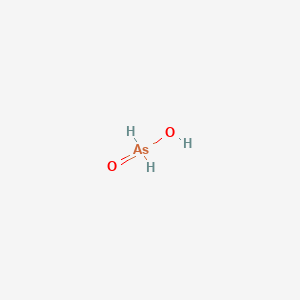

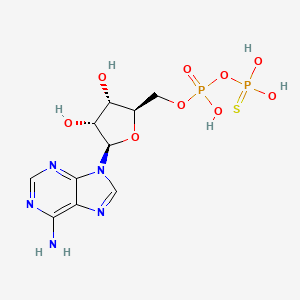

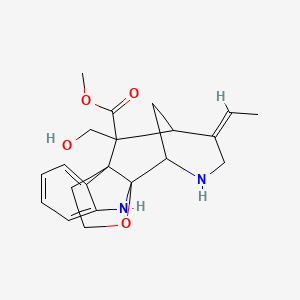

Petroselinate is an unsaturated fatty acid anion resulting from the deprotonation of the carboxy group of petroselinic acid. The major species at pH 7.3. It is a long-chain fatty acid anion, an unsaturated fatty acid anion and an octadecenoate. It is a conjugate base of a petroselinic acid.

Scientific Research Applications

Oxidation of Petroselinate

Petroselinate, specifically in the forms of methyl, n-propyl, and n-butyl cis-octadec-6-enoates, has been studied for its oxidation process. Researchers found that these compounds can be oxidized by gaseous oxygen at various temperatures using uranium petroselinate as a catalyst. This process involves the formation and decomposition of hydroperoxides, leading to primary and secondary oxidation products (Gold & Skellon, 1959).

Structural Analysis using NMR Spectroscopy

Methyl petroselinate has been utilized in nuclear magnetic resonance (NMR) spectroscopy studies. By employing chemical shift reagents, researchers were able to simplify NMR spectra and identify structural details of petroselinate, confirming the position of its double bond and absence of chain substitution or branching (Wineburg & Swern, 1972).

Accumulation in Somatic Carrot Embryos

Research on developing somatic embryos of carrots demonstrated that these embryos can accumulate significant amounts of petroselinate, mostly incorporated into triacylglycerols. The accumulation of both petroselinate and triacylglycerol in the embryos increased when abscisic acid was added to the culture medium (Liu, Hammond, & Wurtele, 1994).

Gas Chromatographic Resolution Improvement

In studies involving the extraction of oils, petroselinate's resolution from oleate was found to be poor. However, when esterified with a series of alcohols and analyzed using gas chromatography, improved resolution was observed. This has implications for the analysis of petroselinic acid in seed oils (Isbell et al., 2006).

Derivative Formation

Petroselinate has been used in the formation of various derivatives. For instance, petroselinonitrile and petroselinamide were prepared from petroselinic acid, and their properties explored. This demonstrates petroselinate's versatility in forming nitrogen-containing derivatives with potential applications (Placek & Dollear, 1962).

Cyclization Studies

Petroselinic acid has been the subject of cyclization studies, leading to the creation of new compounds like methyl trans- and cis-2-dodecyl-1-cyclopentanecarboxylate. These studies explore petroselinic acid's reactivity and potential for forming new chemical structures (Metzger & Mahler, 1993).

Fermentation of Sophorolipids

Petroselinic acid was used in the fermentation process to produce sophorolipids, a type of biosurfactant. This application highlights its role as a renewable feedstock for biotechnological processes (Delbeke et al., 2016).

Gene Analysis in Coriander Fruit

Transcriptome analysis of coriander fruits, a major source of petroselinic acid, identified candidate genes involved in its biosynthesis. This study provides insights into the molecular basis of petroselinic acid production in plants (Yang et al., 2020).

properties

Product Name |

Petroselinate |

|---|---|

Molecular Formula |

C18H33O2- |

Molecular Weight |

281.5 g/mol |

IUPAC Name |

(Z)-octadec-6-enoate |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20)/p-1/b13-12- |

InChI Key |

CNVZJPUDSLNTQU-SEYXRHQNSA-M |

Isomeric SMILES |

CCCCCCCCCCC/C=C\CCCCC(=O)[O-] |

SMILES |

CCCCCCCCCCCC=CCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCC(=O)[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1238181.png)

![3-Chloro-9-ethyl-6,7,8,9,10,11-hexahydro-7,11-methanocycloocta[B]quinolin-12-amine](/img/structure/B1238182.png)

![[(1S,3S,5E,8E,13E,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1238194.png)

](/img/structure/B1238195.png)